SKLB-23bb

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

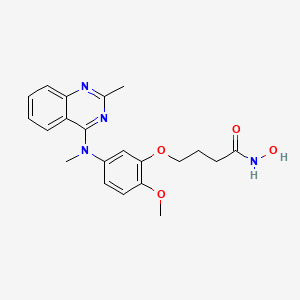

N-hydroxy-4-[2-methoxy-5-[methyl-(2-methylquinazolin-4-yl)amino]phenoxy]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-14-22-17-8-5-4-7-16(17)21(23-14)25(2)15-10-11-18(28-3)19(13-15)29-12-6-9-20(26)24-27/h4-5,7-8,10-11,13,27H,6,9,12H2,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXZZFONXWYSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SKLB-23bb in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB-23bb is a novel, orally bioavailable small molecule that has demonstrated significant antitumor activity in preclinical models of solid tumors. This technical guide provides a comprehensive overview of the dual mechanism of action of this compound, focusing on its roles as a selective histone deacetylase 6 (HDAC6) inhibitor and a microtubule-targeting agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Core Mechanism of Action: A Dual-Targeting Approach

This compound exerts its potent anticancer effects through a novel dual-targeting mechanism. It selectively inhibits HDAC6 and simultaneously disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4]

Selective HDAC6 Inhibition

This compound is a potent and selective inhibitor of HDAC6, an enzyme that plays a crucial role in various cellular processes, including protein trafficking and degradation.[1][4] Unlike pan-HDAC inhibitors, the selectivity of this compound for HDAC6 is thought to contribute to a more favorable safety profile.

Microtubule Polymerization Inhibition

Independent of its HDAC6 inhibitory activity, this compound also functions as a microtubule-destabilizing agent.[1][2][3][4] It binds to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[1][4] This disruption of the microtubule network is a key contributor to its cytotoxic effects.

Quantitative Efficacy Data

The antitumor activity of this compound has been quantified in both in vitro and in vivo studies, demonstrating its superiority over other HDAC6 inhibitors, such as ACY1215, particularly in solid tumor models.[1][2]

In Vitro Antiproliferative Activity

This compound exhibits potent antiproliferative activity against a broad panel of human solid tumor cell lines, with IC50 values in the nanomolar range.[1][2][4]

| Tumor Type | Cell Line | This compound IC50 (nmol/L) | ACY1215 IC50 (nmol/L) |

| Colon Cancer | HCT116 | 39.79 ± 4.13 | 4683 ± 217 |

| Ovarian Cancer | A2780s | 36.68 ± 3.21 | >10000 |

| Ovarian Cancer | SKOV3 | 82.81 ± 7.54 | 8765 ± 543 |

| Lung Cancer | H460 | 31.32 ± 2.98 | >10000 |

| Lung Cancer | A549 | 45.67 ± 3.87 | >10000 |

| Breast Cancer | MCF-7 | 49.87 ± 5.02 | 4321 ± 345 |

| Breast Cancer | MDA-MB-231 | 58.91 ± 6.11 | 6789 ± 432 |

| Prostate Cancer | PC-3 | 65.43 ± 5.87 | 7890 ± 567 |

| Pancreatic Cancer | PANC-1 | 71.23 ± 6.43 | 9876 ± 654 |

Data compiled from Wang et al., Molecular Cancer Therapeutics, 2018.[1]

In Vivo Antitumor Efficacy in Solid Tumor Xenografts

Oral administration of this compound has been shown to significantly inhibit tumor growth in various solid tumor xenograft models.[1][2][3][4]

| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| HCT116 (Colon) | This compound | 50 mg/kg, p.o., qd | Markedly suppressed tumor progression |

| A2780s (Ovarian) | This compound | 50 mg/kg, p.o., qd | Significant inhibition of tumor growth |

Qualitative descriptions are based on the primary literature; specific TGI percentages were not detailed in the provided search results.

Signaling Pathways and Cellular Consequences

The dual-targeting action of this compound culminates in the induction of cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

By disrupting microtubule dynamics, this compound interferes with the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle at the G2/M phase.[1][2][3][4][5]

Caption: this compound induced G2/M cell cycle arrest signaling pathway.

Induction of Apoptosis

The sustained G2/M arrest and cellular stress caused by this compound treatment ultimately trigger the intrinsic pathway of apoptosis, leading to programmed cell death.

Caption: Intrinsic apoptosis pathway induced by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate tumor cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-PARP, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Tubulin Polymerization Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

-

Compound Addition: Add this compound or control compounds at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and determine the effect of the compounds on tubulin assembly.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a promising anticancer agent with a unique dual mechanism of action that combines selective HDAC6 inhibition with microtubule destabilization. This multifaceted approach leads to potent antiproliferative and pro-apoptotic effects in a wide range of solid tumors. The preclinical data summarized in this guide provide a strong rationale for the continued development of this compound as a potential therapeutic for solid malignancies. Further investigation into its in vivo efficacy and safety profile is warranted to advance this compound towards clinical application.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mct.aacrjournals.org [mct.aacrjournals.org]

- 3. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of SKLB-23bb: A Dual Inhibitor of HDAC6 and Tubulin Polymerization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SKLB-23bb is a novel, orally bioavailable small molecule that has demonstrated significant potential as a broad-spectrum antitumor agent. Initially identified as a selective histone deacetylase 6 (HDAC6) inhibitor, subsequent research has revealed a dual mechanism of action that also includes the inhibition of microtubule polymerization. This unique pharmacological profile contributes to its superior efficacy compared to other HDAC6-selective inhibitors, particularly against solid tumors. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound, including detailed experimental protocols and a summary of its biological activity.

Discovery and Rationale

The development of this compound stemmed from a research program aimed at identifying selective inhibitors of HDAC6.[1] HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, where it deacetylates non-histone proteins such as α-tubulin.[2] Its role in protein quality control, cell migration, and angiogenesis has made it an attractive target for cancer therapy.[3][4] While several pan-HDAC inhibitors have been approved for clinical use, their application is often limited by side effects.[2] This prompted the search for isoform-selective inhibitors like those targeting HDAC6, with the hypothesis that they would offer a better therapeutic window.[3]

This compound was designed and synthesized as part of a series of novel HDAC6 inhibitors featuring a quinazoline cap.[1] Its chemical structure is N-hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide.[1]

Synthesis of this compound

The synthesis of this compound was first reported by Yang et al. in the Journal of Medicinal Chemistry in 2016. The detailed synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound involves a multi-step process. A general outline is provided here based on analogous synthetic routes for similar benzamide derivatives. For the specific, detailed synthesis and characterization, refer to the primary publication: Yang Z, et al. Discovery of Selective Histone Deacetylase 6 Inhibitors Using the Quinazoline as the Cap for the Treatment of Cancer. J Med Chem. 2016 Feb 25;59(4):1455-70.[1]

-

Step 1: Synthesis of the Quinazoline Core: This typically involves the condensation of an appropriately substituted anthranilic acid with an orthoester or a related reagent to form the quinazoline ring system.

-

Step 2: Functionalization of the Quinazoline: The quinazoline core is then functionalized, for example, through nucleophilic aromatic substitution, to introduce the necessary amine and methyl groups.

-

Step 3: Synthesis of the Benzamide Moiety: A separate synthetic route is used to prepare the N-hydroxy-4-(2-methoxy-5-aminophenoxy)butanamide intermediate. This often involves protection and deprotection steps to manage the reactive functional groups.

-

Step 4: Coupling Reaction: The functionalized quinazoline and the benzamide moiety are coupled together, typically through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.

-

Step 5: Final Deprotection: The final step involves the removal of any protecting groups to yield the final product, this compound.

Purification and Characterization: The final compound is purified using standard techniques such as column chromatography and recrystallization. The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: A Dual-Targeting Agent

Initial studies identified this compound as a potent and selective inhibitor of HDAC6.[1] However, its superior antitumor activity, especially in solid tumors, compared to other HDAC6 inhibitors like ACY-1215, suggested an additional mechanism of action.[2] Further investigation revealed that this compound also functions as a microtubule-disrupting agent.[2]

HDAC6 Inhibition

This compound selectively inhibits HDAC6 with high potency. This leads to the hyperacetylation of α-tubulin, a key substrate of HDAC6.[1] The increased acetylation of α-tubulin disrupts the normal function of microtubules, affecting processes such as intracellular transport and cell motility.[2]

Microtubule Polymerization Inhibition

Crucially, the antitumor activity of this compound was found to be independent of its HDAC6 inhibition.[2] Studies using CRISPR-Cas9 mediated HDAC6 knockout cell lines showed that this compound retained its cytotoxicity.[2] It was discovered that this compound directly binds to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[2] This action is similar to that of other well-known mitotic inhibitors like colchicine and vinca alkaloids.

The dual-targeting mechanism of this compound is a key differentiator from other HDAC6 inhibitors and is believed to be the basis for its broad and potent antitumor effects.

Signaling Pathway of this compound's Dual Action

Caption: Dual mechanism of this compound leading to apoptosis.

In Vitro and In Vivo Antitumor Activity

This compound has demonstrated potent antiproliferative activity against a wide range of cancer cell lines, including those from solid and hematologic malignancies.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) values for this compound are in the low nanomolar range for most cancer cell lines tested.[1][2] Notably, it is significantly more potent than the HDAC6-selective inhibitor ACY-1215, particularly against solid tumor cell lines.[2]

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | This compound IC50 (nM) | ACY-1215 IC50 (nM) |

| HCT116 | Colon Cancer | ~39.8 | >4000 |

| A2780s | Ovarian Cancer | ~46.0 | >4000 |

| MCF-7 | Breast Cancer | ~82.8 | >4000 |

| A549 | Lung Cancer | ~63.4 | >4000 |

| Ramos | B-cell Lymphoma | ~121.3 | ~4497 |

| U266 | Multiple Myeloma | ~49.8 | ~3891 |

Data compiled from Wang et al., Mol Cancer Ther, 2018.[2]

Experimental Workflow for In Vitro Assays

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Efficacy

Oral administration of this compound has been shown to significantly inhibit tumor growth in various xenograft models, including colon, ovarian, and breast cancers.[1][2] It has demonstrated superior in vivo efficacy compared to both the pan-HDAC inhibitor SAHA and the selective HDAC6 inhibitor ACY-1215.[1]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) |

| HCT116 | Colon Cancer | 25 | 60.4 |

| A2780s | Ovarian Cancer | 25 | Not specified |

| MCF-7 | Breast Cancer | 50 | Not specified |

| MV4-11 | Leukemia | 50 (i.v.) | 55.0 |

Data compiled from Yang et al., J Med Chem, 2016 and Wang et al., Mol Cancer Ther, 2018.[1][2]

Key Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (e.g., DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Experimental Protocol: Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-tubulin, anti-PARP, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Protocol: Immunofluorescence Staining of Microtubules

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Drug Treatment: Treat the cells with this compound for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with an anti-α-tubulin antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on glass slides with an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with this compound for 24 hours, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: In Vivo Xenograft Studies

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired doses and schedule (e.g., daily or three times a week). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability.[1] In rats, the oral bioavailability was reported to be 47.0%.[1] It has a relatively long terminal half-life, which supports less frequent dosing schedules.[1]

Conclusion and Future Perspectives

This compound is a promising preclinical anticancer candidate with a unique dual mechanism of action targeting both HDAC6 and tubulin polymerization. Its potent and broad-spectrum antitumor activity, particularly against solid tumors, and its favorable pharmacokinetic profile make it a strong candidate for further development. Future studies should focus on elucidating the detailed molecular interactions with its targets, exploring its efficacy in combination therapies, and advancing it toward clinical trials. The comprehensive data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the continued investigation of this novel therapeutic agent.

References

- 1. Discovery of Selective Histone Deacetylase 6 Inhibitors Using the Quinazoline as the Cap for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

The Selective Profile of SKLB-23bb: A Dual-Action Inhibitor Targeting HDAC6 and Microtubule Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB-23bb is a potent and orally bioavailable small molecule inhibitor that has garnered significant interest in the field of cancer research. It exhibits a distinct selectivity for histone deacetylase 6 (HDAC6) over other HDAC isoforms, particularly those in Class I. Uniquely, this compound also functions as a microtubule-destabilizing agent by binding to the colchicine site of β-tubulin. This dual mechanism of action—HDAC6 inhibition and disruption of microtubule polymerization—results in cell cycle arrest at the G2/M phase, induction of apoptosis, and broad-spectrum antitumor activity. This technical guide provides a comprehensive overview of the selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanistic pathways.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. Their dysregulation is implicated in various diseases, most notably cancer, making them a key target for therapeutic intervention. HDAC inhibitors have emerged as a promising class of anti-cancer agents. However, many early-generation HDAC inhibitors lack isoform selectivity, leading to off-target effects and dose-limiting toxicities.

HDAC6, a Class IIb HDAC, is unique in that it is primarily cytoplasmic and its main substrates are non-histone proteins, including α-tubulin. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which affects microtubule stability, protein trafficking, and cell migration. Consequently, the development of selective HDAC6 inhibitors is a key strategy for achieving more targeted anti-cancer therapies with potentially improved safety profiles.

This compound has been identified as a highly selective inhibitor of HDAC6.[1][2][3] Furthermore, it possesses a secondary mechanism of action as a microtubule-targeting agent, distinguishing it from many other HDAC6 inhibitors.[4][5] This guide details the quantitative selectivity of this compound and the experimental protocols used to characterize its dual-action profile.

Quantitative Selectivity of this compound

The inhibitory activity of this compound has been quantified against several HDAC isoforms, demonstrating a clear preference for HDAC6. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| HDAC Isoform | IC50 (nM) | Selectivity Fold (vs. HDAC6) |

| HDAC6 | 17 | 1 |

| HDAC1 | 422 | ~25 |

| HDAC8 | 3398 | ~200 |

Data compiled from multiple sources.[1][3]

The data clearly indicates that this compound is significantly more potent against HDAC6 than the Class I enzymes HDAC1 and HDAC8. This selectivity is crucial as the inhibition of Class I HDACs is often associated with the broader cytotoxic effects of pan-HDAC inhibitors. The preferential inhibition of HDAC6 by this compound is further evidenced by the selective hyperacetylation of its primary substrate, α-tubulin, without a significant increase in the acetylation of histones at comparable concentrations.[6]

Dual Mechanism of Action

This compound exhibits a dual mechanism of action that contributes to its potent anti-cancer effects.

Caption: Dual mechanism of action of this compound.

Selective HDAC6 Inhibition

This compound potently inhibits the deacetylase activity of HDAC6. This leads to an accumulation of acetylated α-tubulin, a key component of the cellular microtubule network. The hyperacetylation of microtubules affects their stability and function, impacting intracellular transport and cell motility.

Microtubule Polymerization Inhibition

Independent of its HDAC6 inhibitory activity, this compound directly interferes with microtubule dynamics. It binds to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[4][5] This action is similar to that of other well-known microtubule-destabilizing agents like colchicine and vinca alkaloids. This direct anti-mitotic activity is a significant contributor to the potent cytotoxicity of this compound, particularly in solid tumor cells.[2]

Experimental Protocols

The characterization of this compound's selectivity and mechanism of action involves several key in vitro and cell-based assays.

In Vitro HDAC Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.

Caption: Workflow for in vitro HDAC enzymatic assay.

Methodology:

-

Reagents: Recombinant human HDAC enzymes, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution (e.g., trypsin), and a reference HDAC inhibitor (e.g., Trichostatin A).

-

Procedure:

-

The purified HDAC enzyme is pre-incubated with varying concentrations of this compound in an assay buffer in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The plate is incubated at 37°C to allow for deacetylation.

-

The reaction is stopped, and the fluorescent signal is generated by the addition of a developer solution which cleaves the deacetylated substrate.

-

Fluorescence is measured using a microplate reader.

-

-

Data Analysis: The fluorescence intensity is proportional to the HDAC activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

-

Reagents: Purified tubulin (>99%), GTP, tubulin polymerization buffer, and a known microtubule destabilizer (e.g., colchicine) as a positive control.

-

Procedure:

-

Tubulin is incubated with varying concentrations of this compound in the polymerization buffer containing GTP on ice.

-

The plate is then transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

The increase in absorbance at 340 nm, which corresponds to the scattering of light by the newly formed microtubules, is monitored over time.

-

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. Inhibition of polymerization is observed as a decrease in the rate and final absorbance compared to the vehicle control.

Cellular Acetylated α-Tubulin Western Blot

This assay assesses the in-cell activity of this compound on its direct target, HDAC6.

References

- 1. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 6. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

In-Depth Technical Guide: SKLB-23bb Binding to the Colchicine Site of β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and functional consequences of SKLB-23bb, a dual-targeting inhibitor, at the colchicine site of β-tubulin. The document details the quantitative binding data, experimental methodologies, and the molecular pathways affected by this interaction.

Introduction

This compound is a novel small molecule inhibitor that has demonstrated potent antitumor activity.[1][2] Its mechanism of action is distinguished by its dual-targeting capability, inhibiting both histone deacetylase 6 (HDAC6) and microtubule polymerization.[1][2] This guide focuses on the latter, specifically its interaction with β-tubulin at the colchicine binding site, a well-established target for microtubule-destabilizing agents.[3][4] Understanding the specifics of this binding is crucial for the rational design of next-generation anticancer therapeutics.

Quantitative Data Presentation

The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating its potent cytotoxic effects, particularly in solid tumor cell lines.[5]

| Tumor Type | Cell Line | This compound IC50 (nmol/L) | ACY1215 IC50 (nmol/L) |

| Solid Tumors | |||

| Colon Cancer | HCT116 | 39.79 ± 4.57 | 5210 ± 340 |

| Ovarian Cancer | A2780s | 45.98 ± 3.21 | >10000 |

| Breast Cancer | MDA-MB-231 | 31.32 ± 2.18 | >10000 |

| Lung Cancer | A549 | 82.81 ± 5.67 | >10000 |

| Hematologic Tumors | |||

| Mantle Cell Lymphoma | Jeko-1 | 121.28 ± 9.83 | 983 ± 76 |

| Multiple Myeloma | U266 | 49.80 ± 3.91 | 4497 ± 254 |

Data sourced from Wang et al., Mol Cancer Ther, 2018.[5]

Mechanism of Action: Microtubule Destabilization

This compound exerts its cytotoxic effects by binding to the colchicine site on β-tubulin, which leads to the inhibition of microtubule polymerization.[2] This disruption of microtubule dynamics results in a cascade of cellular events, ultimately leading to apoptosis.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by the binding of this compound to β-tubulin.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to tubulin.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of microtubules.[6]

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.[6] Inhibitors of polymerization will reduce the rate and extent of this OD increase.

Protocol:

-

Reagents and Preparation:

-

Purified tubulin (>99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[7]

-

Guanosine triphosphate (GTP) is added to a final concentration of 1 mM to support polymerization.[6]

-

This compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to the desired concentrations in the assay buffer.

-

-

Assay Procedure:

-

Tubulin (e.g., 3 mg/mL) is pre-incubated on ice for 30 minutes.[6]

-

The tubulin solution is added to a pre-warmed 96-well plate.

-

This compound or control compounds (e.g., colchicine as a positive control, DMSO as a negative control) are added to the wells.

-

GTP is added to initiate the polymerization reaction.

-

The plate is immediately placed in a spectrophotometer pre-warmed to 37°C.

-

The absorbance at 340 nm is monitored every 30 seconds for a defined period (e.g., 60-90 minutes).[6][8]

-

-

Data Analysis:

-

The change in OD over time is plotted to generate polymerization curves.

-

The inhibitory effect of this compound is quantified by comparing the polymerization rate and the final OD at steady-state with the control.

-

EBI Assay for Colchicine Site Binding

The EBI (N,N'-ethylene-bis(iodoacetamide)) assay is a chemical cross-linking method used to confirm if a compound binds to the colchicine site of β-tubulin.[6]

Principle: EBI cross-links specific cysteine residues in β-tubulin, resulting in a faster-migrating tubulin adduct on an SDS-PAGE gel. Compounds that bind to the colchicine site will sterically hinder the access of EBI to these residues, thereby preventing the formation of the cross-linked adduct.[6]

Protocol:

-

Cell Culture and Treatment:

-

A suitable cell line (e.g., MDA-MB-231) is cultured to an appropriate confluency.[6]

-

Cells are treated with varying concentrations of this compound, a positive control (colchicine), a negative control (e.g., vinblastine, which binds to a different site), and a vehicle control (DMSO) for a specified duration (e.g., 4 hours).[2][6]

-

-

EBI Treatment and Cell Lysis:

-

EBI (e.g., 100 µmol/L) is added to the cell culture medium, and the cells are incubated for a further period (e.g., 1.5 hours).[6]

-

Cells are harvested, and cell lysates are prepared using a suitable lysis buffer.

-

-

Western Blot Analysis:

-

The protein concentration of the lysates is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody against β-tubulin, followed by an appropriate secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system.

-

-

Data Interpretation:

-

The presence of two bands for β-tubulin (the native protein and the faster-migrating EBI adduct) in the control lanes indicates successful cross-linking.

-

A dose-dependent reduction in the intensity of the EBI-tubulin adduct band in the presence of this compound confirms its binding to the colchicine site.[2]

-

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to characterize a potential colchicine-site inhibitor like this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a potent, orally bioavailable dual-targeting agent that inhibits HDAC6 and disrupts microtubule dynamics by binding to the colchicine site of β-tubulin.[1][2] This interaction inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[2] The detailed experimental protocols and data presented in this guide provide a robust framework for researchers in the field of cancer drug discovery to further investigate and develop novel microtubule-targeting agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mct.aacrjournals.org [mct.aacrjournals.org]

- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: Pharmacokinetic Profile of Orally Administered SKLB-23bb

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of SKLB-23bb, a novel, orally bioavailable selective inhibitor of histone deacetylase 6 (HDAC6) with potent anti-tumor activity. The information presented is collated from key preclinical studies to support further research and development of this compound.

Core Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been evaluated in preclinical models, demonstrating favorable characteristics for an orally administered agent. A pivotal study in rats established its oral bioavailability and provided key insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

A key publication, "Discovery of Selective Histone Deacetylase 6 Inhibitors Using the Quinazoline as the Cap for the Treatment of Cancer" by Yang et al. in the Journal of Medicinal Chemistry (2017), provides the foundational data on the pharmacokinetics of this compound. The study reports a good pharmacokinetic profile for compound 23bb (identified as this compound) with an oral bioavailability of 47.0% in rats [1]. This significant oral bioavailability underscores its potential as a clinically viable therapeutic agent.

While the primary publication highlights the oral bioavailability, detailed quantitative data for parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) from this specific study require access to the full-text article for a comprehensive summary.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of pharmacokinetic data. The following sections outline the typical procedures employed in the preclinical evaluation of compounds like this compound.

In Vivo Pharmacokinetic Study in Rats

The in vivo pharmacokinetic study of this compound, as is standard for such investigations, would be conducted in a rodent model, typically Sprague-Dawley or Wistar rats.

Animal Model and Dosing:

-

Species: Male Sprague-Dawley rats are commonly used.

-

Housing: Animals are housed in controlled conditions with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.

-

Dosing: For oral administration, this compound is typically formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose. For intravenous administration (to determine absolute bioavailability), the compound is dissolved in a vehicle suitable for injection (e.g., a mixture of Solutol HS 15, ethanol, and water) and administered via a cannulated vein.

Blood Sampling:

-

Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Samples are typically collected from the jugular vein or tail vein into heparinized tubes.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Data Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Bioanalytical Method for Plasma Quantification

Accurate quantification of this compound in plasma is essential for pharmacokinetic analysis. A sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is employed.

Sample Preparation:

-

Plasma samples are thawed and subjected to protein precipitation to remove interfering proteins. This is commonly achieved by adding a solvent like acetonitrile.

-

An internal standard (IS) is added to the plasma samples to ensure accuracy and precision during sample processing and analysis.

-

After vortexing and centrifugation, the supernatant is collected for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Chromatographic Separation: A C18 analytical column is typically used to separate this compound from other plasma components. A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid is common.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored to ensure selectivity.

Method Validation:

-

The bioanalytical method is validated according to regulatory guidelines to ensure its reliability, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the evaluation of this compound, the following diagrams are provided.

References

SKLB-23bb: A Dual-Targeting Inhibitor of Microtubule Polymerization and HDAC6 for Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism, quantitative effects, and experimental validation of SKLB-23bb, a novel small molecule inhibitor with potent anti-tumor activity. This compound distinguishes itself as a dual-targeting agent, acting as both a selective Histone Deacetylase 6 (HDAC6) inhibitor and a potent inhibitor of microtubule polymerization.[1][2][3] This dual action contributes to its superior and broad-spectrum efficacy against a range of cancer cell lines, overcoming the limitations observed with agents that target only HDAC6.[1]

Core Mechanism of Action: Microtubule Disruption

The primary mechanism contributing to the potent cytotoxic effects of this compound is its ability to disrupt microtubule dynamics.[1][2] Unlike other HDAC6 inhibitors, the anti-tumor activity of this compound is independent of its HDAC6 inhibition.[1][2] Studies using CRISPR-Cas9 mediated HDAC6 knockout cell lines have demonstrated that this compound retains its cytotoxicity, indicating an additional, more dominant mechanism of action.[1]

Subsequent investigations confirmed that this compound directly targets tubulin. It acts as a microtubule polymerization inhibitor by binding to the colchicine site on β-tubulin.[1][3][4] This interaction disrupts the formation of the microtubule network within cells.[3][4] The consequence of this microtubule destabilization is a blockage of the cell cycle at the G2-M phase, which ultimately triggers cellular apoptosis.[1][2][3]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the molecular cascade initiated by this compound, leading to programmed cell death.

Quantitative Data: In Vitro Efficacy

This compound demonstrates potent cytotoxic effects across a wide panel of solid and hematologic tumor cell lines, with IC₅₀ values in the low nanomolar range.[1] Its efficacy is significantly superior to that of ACY1215, another selective HDAC6 inhibitor, particularly against solid tumors.[1][2]

Table 1: Comparative Cytotoxicity (IC₅₀) of this compound and ACY1215

| Tumor Type | Cell Line | This compound IC₅₀ (nmol/L) | ACY1215 IC₅₀ (nmol/L) |

| Solid Tumors | |||

| Colon Cancer | HCT116 | 39.79 ± 4.13 | 5210 ± 210 |

| Ovarian Cancer | A2780s | 45.98 ± 3.56 | >10000 |

| Breast Cancer | MDA-MB-231 | 31.32 ± 2.98 | >10000 |

| Lung Cancer | A549 | 82.81 ± 7.55 | >10000 |

| Hematologic Tumors | |||

| Mantle Cell Lymphoma | Jeko-1 | 121.28 ± 11.21 | 983 ± 97 |

| B-cell Lymphoma | HBL-1 | 49.80 ± 5.10 | 4497 ± 358 |

| Multiple Myeloma | RPMI-8226 | 78.91 ± 6.78 | 2456 ± 199 |

Data sourced from Mol Cancer Ther; 17(4); 763–75.[1]

Table 2: Cytotoxicity in HDAC6 Wild-Type vs. Knockout Cell Lines

| Cell Line | HDAC6 Status | This compound IC₅₀ (nmol/L) |

| HCT116 | Wild-Type | 39.79 ± 4.13 |

| HCT116 | Knockout | 41.50 ± 3.89 |

| A2780s | Wild-Type | 45.98 ± 3.56 |

| A2780s | Knockout | 53.55 ± 4.76 |

Data demonstrates that the cytotoxic activity of this compound is independent of HDAC6 status. Sourced from Mol Cancer Ther; 17(4); 763–75.[1]

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of this compound are provided below.

Tubulin Polymerization Assay

This assay measures the direct effect of this compound on the in vitro assembly of purified tubulin into microtubules.

-

Reagents: Purified tubulin (3 mg/mL), Guanosine triphosphate (GTP), this compound (at indicated concentrations), Colchicine (as a positive control).

-

Protocol:

-

Pre-incubate purified tubulin at 4°C for 30 minutes.

-

Add the indicated concentrations of this compound or control compounds to the tubulin solution.

-

Initiate the polymerization reaction by adding GTP and transferring the mixture to a 37°C spectrophotometer.

-

Monitor the change in optical density (OD) at 340 nm over time. An increase in OD indicates tubulin polymerization.[3][4]

-

Colchicine-Binding Site Competition Assay (EBI Assay)

This assay confirms that this compound binds to the colchicine site on β-tubulin.

-

Principle: The compound EBI forms a covalent adduct with β-tubulin at the colchicine-binding site, resulting in a faster-migrating band on a Western blot. If a test compound occupies the colchicine site, it will prevent EBI from binding and forming this adduct.[3][4]

-

Protocol:

-

Treat MDA-MB-231 cells with varying concentrations of this compound, Vinblastine (negative control), or Colchicine (positive control) for 4 hours.

-

Add EBI (100 µmol/L) to the cells and incubate for an additional 1.5 hours.

-

Harvest the cells and prepare cell extracts.

-

Perform Western blot analysis on the cell extracts using an anti-β-tubulin antibody.

-

Analyze the blot for the presence of the faster-migrating EBI:β-tubulin adduct band. A reduction in this band indicates competitive binding at the colchicine site.[3][4]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

-

Reagents: Annexin V-FITC/PI Apoptosis Detection Kit.

-

Protocol:

-

Plate cells in 6-well culture plates and allow them to adhere.

-

Treat the cells with the desired concentrations of this compound for 48 hours.

-

Collect both adherent and floating cells.

-

Stain the collected cells using the Annexin V-FITC/PI kit according to the manufacturer's instructions.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Workflow and Logic Visualizations

The following diagrams provide a visual representation of a key experimental workflow and the overarching logic of this compound's dual-targeting advantage.

Experimental Workflow: Apoptosis Quantification

Logical Relationship: Dual-Targeting Advantage

Conclusion

This compound is a promising anti-cancer drug candidate that exhibits potent, broad-spectrum activity both in vitro and in vivo.[1][3] Its unique dual-targeting mechanism, combining selective HDAC6 inhibition with a dominant microtubule-destabilizing effect, sets it apart from other HDAC6 inhibitors.[1] By binding to the colchicine site of β-tubulin, this compound effectively inhibits microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.[1][3] This microtubule-targeting profile enhances its overall anti-tumor activity and expands its therapeutic potential, particularly for solid tumors that may be less responsive to HDAC6 inhibition alone.[1][2] The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a next-generation cancer therapeutic.

References

Unraveling the Dual-Action Mechanism of SKLB-23bb: A Guide to Affected Cellular Pathways

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

SKLB-23bb is an orally bioavailable small molecule that has demonstrated potent and broad-spectrum antitumor activity.[1][2] Initially identified as a selective inhibitor of histone deacetylase 6 (HDAC6), further investigation has revealed a more complex and powerful mechanism of action.[1][3] This technical guide delineates the cellular pathways affected by this compound treatment, presenting key quantitative data and experimental methodologies. It has been discovered that this compound functions as a dual-targeting agent, impacting both HDAC6 and the cellular microtubule system, which explains its superior efficacy compared to other HDAC6-selective inhibitors.[1][2] This dual-action profile results in cell cycle arrest and the induction of apoptosis, making this compound a promising candidate for cancer therapy.[2][4]

Core Mechanisms of Action: A Dual-Targeting Approach

This compound exerts its potent anticancer effects by simultaneously engaging two critical cellular targets: HDAC6 and tubulin. This dual inhibition disrupts distinct but interconnected pathways, leading to a synergistic antitumor outcome.

HDAC6 Inhibition

This compound is a potent and selective inhibitor of HDAC6, an enzyme primarily located in the cytoplasm that deacetylates non-histone proteins, including α-tubulin.[1][5] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin. However, studies have shown that the cytotoxic effects of this compound are maintained even in HDAC6 knockout cell lines, indicating that its antitumor activity is not solely dependent on this target.[1][2]

Microtubule Disruption

The primary mechanism behind this compound's potent cytotoxicity is its ability to act as a microtubule-disrupting agent.[1][6] It binds to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[1][4] This disruption of the microtubule network is critical for various cellular functions, most notably mitotic spindle formation during cell division.[7]

The consequences of this disruption are twofold:

-

G2/M Phase Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, this compound prevents cells from progressing through mitosis, leading to a dose-dependent arrest in the G2/M phase of the cell cycle.[2][4] This is confirmed by the increased levels of the mitotic marker, phosphorylated histone H3 (p-H3).[4]

-

Induction of Apoptosis: Prolonged cell cycle arrest at the G2/M phase triggers the intrinsic apoptotic pathway.[1][8] This programmed cell death is a key component of the drug's antitumor efficacy.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines and compared with other inhibitors.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound vs. ACY1215

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, indicating the drug concentration required to inhibit the viability of 50% of the cells after 72 hours of treatment. Data shows this compound is significantly more potent than ACY1215, another HDAC6 inhibitor.[1][2]

| Tumor Type | Cell Line | This compound IC₅₀ (nmol/L) | ACY1215 IC₅₀ (nmol/L) |

| Solid Tumors | |||

| Colon Cancer | hct116 | 39.79 | 5210 |

| Ovarian Cancer | A2780s | 45.98 | >10000 |

| Breast Cancer | MDA-MB-231 | 31.32 | >10000 |

| Lung Cancer | A549 | 82.81 | >10000 |

| Hematologic Tumors | |||

| B-cell Lymphoma | Jeko-1 | 49.80 | 983 |

| B-cell Lymphoma | HBL-1 | 121.28 | 4497 |

| Myeloma | MM1s | 98.66 | 1528 |

Data sourced from Molecular Cancer Therapeutics, 2018.[1]

Table 2: Cytotoxicity in HDAC6 Knockout (KO) Cell Lines

To confirm that the antitumor activity is independent of HDAC6, experiments were performed on cell lines where the HDAC6 gene was removed using CRISPR-Cas9. This compound retained its potency, unlike ACY1215.[1][2]

| Cell Line | Genotype | This compound IC₅₀ (nmol/L) |

| hct116 | Wild-Type | 39.79 |

| hct116 | HDAC6 KO | 41.50 |

| A2780s | Wild-Type | 45.98 |

| A2780s | HDAC6 KO | 53.55 |

Data sourced from Molecular Cancer Therapeutics, 2018.[2]

Table 3: HDAC Enzymatic Inhibition

This compound shows high selectivity for HDAC6 over other HDAC isoforms.[5][9]

| Enzyme | This compound IC₅₀ (nM) |

| HDAC6 | 17 |

| HDAC1 | 422 |

| HDAC8 | 3398 |

Data sourced from MedChemExpress and InvivoChem.[5][9]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

MTT Assay (Cell Viability)

-

Objective: To evaluate the cytotoxic effects of this compound on tumor cell lines.[1]

-

Procedure:

-

Seed tumor cells (5,000 adherent cells or 20,000 suspension cells per well) in 96-well plates.

-

After allowing cells to adhere, treat them with various concentrations of this compound or a control compound (e.g., ACY1215) for 72 hours. The final volume in each well should be 200 μL.

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours.

-

Centrifuge the plate at 1,000 rpm for 5 minutes and carefully remove the medium.

-

Add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Calculate the IC₅₀ values using appropriate software (e.g., GraphPad Prism).[1]

-

Western Blotting

-

Objective: To detect changes in protein levels (e.g., Ac-α-tubulin, p-H3) following this compound treatment.

-

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Harvest cells and lyse them in RIPA lysis buffer containing a protease inhibitor cocktail (e.g., PMSF).

-

Determine the protein concentration of the lysates using a Bradford protein assay.

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using 8%–12% SDS-PAGE gel electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer.

-

Wash the membrane three times with TBST for 15 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add an enhanced chemiluminescent (ECL) substrate and capture the signal using a chemiluminescent detection system.[1]

-

Cell-Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle distribution.[1]

-

Procedure:

-

Plate cells in 6-well culture plates and allow them to adhere.

-

Treat the cells with the indicated concentrations of this compound for 24 hours.

-

Harvest the cells, wash twice with PBS, and fix them in 75% ethanol overnight at -20°C.

-

Wash the cells three times with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI, 50 μg/mL) and RNase A.

-

Incubate for 20 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer (e.g., BD FACSCalibur).[1]

-

Tubulin Polymerization Assay

-

Objective: To directly measure the inhibitory effect of this compound on tubulin assembly.[4]

-

Procedure:

-

Use a commercially available tubulin polymerization assay kit.

-

Pre-incubate purified tubulin (3 mg/mL) at 4°C for 30 minutes.

-

Add this compound at various concentrations or control compounds (e.g., colchicine) to the tubulin solution.

-

Initiate the polymerization reaction by adding guanosine triphosphate (GTP) and moving the mixture to 37°C.

-

Monitor the change in optical density (OD) at 340 nm over time using a spectrophotometer equipped with a temperature controller. An increase in OD indicates tubulin polymerization.[4]

-

Experimental and Logical Workflow Visualization

The investigation into this compound's mechanism follows a logical progression from initial screening to in-depth mechanistic studies.

Conclusion

This compound represents a significant advancement in the development of anticancer agents. Its unique dual-targeting mechanism—inhibiting both HDAC6 and tubulin polymerization—confers a superior and broad-spectrum antitumor activity compared to compounds targeting only one of these pathways.[1][2] By disrupting the microtubule network, this compound effectively induces G2/M cell cycle arrest and triggers apoptosis, leading to potent cytotoxicity across a range of solid and hematologic tumor cell lines.[2][6] The finding that its efficacy is independent of HDAC6 status highlights the primary role of microtubule disruption in its mechanism of action and suggests its potential to overcome certain forms of drug resistance.[1] The comprehensive data and protocols provided herein serve as a valuable resource for further research and development of this promising therapeutic candidate.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mct.aacrjournals.org [mct.aacrjournals.org]

- 3. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]

SKLB-23bb: A Dual-Targeting Agent Inducing Apoptosis in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

SKLB-23bb is an orally bioavailable, selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated potent anti-tumor activity across a broad spectrum of cancer cell lines.[1][2][3] Further investigation into its mechanism of action has revealed a dual-targeting capability, positioning it as a promising candidate for cancer therapy.[1][4] This technical guide provides an in-depth overview of this compound's role in inducing apoptosis, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Mechanism of Action: A Dual Assault on Cancer Cells

This compound exerts its cytotoxic effects through a dual mechanism that involves both HDAC6 inhibition and microtubule disruption.[1][2] While it was initially developed as a selective HDAC6 inhibitor, studies have shown that its potent anti-tumor activity is also largely attributable to its ability to interfere with microtubule dynamics.[1][5]

This compound binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization.[1][2][6] This disruption of the microtubule network leads to a cascade of cellular events, culminating in programmed cell death, or apoptosis. The primary consequence of microtubule destabilization is the arrest of the cell cycle in the G2/M phase.[2][4] This mitotic arrest is a critical trigger for the intrinsic apoptotic pathway.

Quantitative Analysis of Anti-Proliferative Activity

This compound has demonstrated significant anti-proliferative effects against a panel of both solid and hematologic tumor cell lines, with IC50 values in the low nanomolar range.[1][2] Its efficacy, particularly against solid tumors, is notably superior to other HDAC6 inhibitors like ACY1215.[1][2]

| Cell Line | Tumor Type | This compound IC50 (nmol/L) | ACY1215 IC50 (nmol/L) |

| HCT116 | Colon Cancer | 31.32 | >1000 |

| A2780s | Ovarian Cancer | 82.81 | >1000 |

| Jeko-1 | Mantle Cell Lymphoma | 98.3 | 983 |

| U266 | Multiple Myeloma | 121.28 | 4497 |

| A375 | Malignant Melanoma | 50 | Not Reported |

| HeLa | Cervical Cancer | 49 | Not Reported |

| MV4-11 | Acute Myeloid Leukemia | Not Reported | Not Reported |

| Romas | B-cell Lymphoma | Not Reported | Not Reported |

Table 1: In vitro anti-proliferative activity of this compound and ACY1215 against various human cancer cell lines.[1][2][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability and IC50 Determination

The anti-proliferative activity of this compound is determined using a standard cell viability assay.

Apoptosis Assay

The induction of apoptosis by this compound is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[1]

Protocol:

-

Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for 48 hours.[1]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Cell Cycle Analysis

The effect of this compound on cell cycle progression is assessed by PI staining of cellular DNA followed by flow cytometry.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Signaling Pathways and Molecular Markers

The induction of apoptosis by this compound is associated with the modulation of key signaling proteins. Western blot analysis is a crucial technique to investigate these changes.

Key Molecular Markers:

-

p-H3 (Phospho-Histone H3): An increase in the level of p-H3 is a well-established marker of mitotic arrest, confirming the G2/M block induced by this compound.[2]

-

Apoptosis-related proteins: The intrinsic apoptosis pathway is often implicated in microtubule-targeting agent-induced cell death.[1] Analysis of proteins such as Bcl-2 family members (e.g., Bcl-2, Bax), caspases (e.g., caspase-3, -9), and PARP cleavage can provide further insights into the apoptotic signaling cascade triggered by this compound.

Conclusion

This compound is a potent anti-cancer agent that induces apoptosis through a dual mechanism of HDAC6 inhibition and microtubule disruption. Its ability to arrest the cell cycle at the G2/M phase is a key trigger for the apoptotic cascade. The data presented in this guide underscore the potential of this compound as a therapeutic candidate and provide a framework for further research into its molecular and cellular effects. The detailed experimental protocols offer a practical resource for scientists investigating this and similar compounds.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mct.aacrjournals.org [mct.aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]

The Dual-Targeting Impact of SKLB-23bb on G2-M Phase Cell Cycle Progression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SKLB-23bb, a potent, orally bioavailable small molecule inhibitor, and its significant impact on the G2-M phase of the cell cycle. This compound distinguishes itself as a dual-targeting agent, acting as both a selective Histone Deacetylase 6 (HDAC6) inhibitor and a microtubule polymerization inhibitor, leading to potent anti-proliferative and pro-apoptotic effects in a broad range of cancer cell lines.[1][2][3]

Core Mechanism of Action: A Two-Pronged Attack

This compound exerts its primary cytotoxic effects through the disruption of microtubule dynamics. It binds to the colchicine site on the β-tubulin subunit, which in turn inhibits tubulin polymerization.[1][2][4] This disruption of the microtubule network is critical for several cellular functions, most notably the formation of the mitotic spindle during cell division. The compromised spindle integrity activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle at the G2-M transition phase.[2]

Concurrently, this compound is a selective inhibitor of HDAC6, with an IC50 of 17 nM.[5][6] While its cytotoxic effects have been shown to be largely independent of its HDAC6 inhibitory activity, this secondary mechanism may contribute to its overall anti-tumor profile.[2][3] The primary driver of its potent anti-cancer activity, however, is its ability to interfere with microtubule function, culminating in mitotic catastrophe and apoptosis.[2][7]

Quantitative Analysis of this compound's Effects

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating broad-spectrum activity at low nanomolar concentrations.[3][6]

Table 1: Anti-proliferative Activity (IC50) of this compound in Human Cancer Cell Lines

| Tumor Type | Cell Line | This compound IC50 (nmol/L) |

| Colon Cancer | HCT116 | 39.79 ± 4.12 |

| Ovarian Cancer | A2780s | 45.98 ± 3.27 |

| Breast Cancer | MCF-7 | 31.32 ± 2.56 |

| Lung Cancer | A549 | 82.81 ± 7.33 |

| B-cell Lymphoma | Jeko-1 | 98.30 ± 8.76 |

| Myeloma | RPMI-8226 | 121.28 ± 11.51 |

| (Data summarized from multiple studies)[3] |

Table 2: Cell Cycle Distribution in HCT116 and A2780s Cells Following this compound Treatment

| Cell Line | Treatment (nmol/L) | % G1 Phase | % S Phase | % G2-M Phase |

| HCT116 | Control | 55.3 | 25.1 | 19.6 |

| This compound (50) | 28.4 | 15.2 | 56.4 | |

| This compound (100) | 15.7 | 8.9 | 75.4 | |

| A2780s | Control | 60.1 | 22.5 | 17.4 |

| This compound (50) | 35.2 | 12.8 | 52.0 | |

| This compound (100) | 20.9 | 7.6 | 71.5 | |

| (Representative data illustrating a dose-dependent increase in the G2-M population)[2][8] |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |

| HCT116 | Control | 3.1 | 2.5 |

| This compound (200 nM, 48h) | 25.8 | 15.3 | |

| A2780s | Control | 2.7 | 2.1 |

| This compound (200 nM, 48h) | 22.4 | 12.9 | |

| (Data derived from Annexin V-FITC/PI apoptosis assays)[3] |

Signaling Pathways and Visualizations

The molecular events initiated by this compound converge on the intrinsic apoptotic pathway. The G2-M arrest, marked by an increase in the mitotic marker phospho-histone H3 (p-H3), is a critical precursor to apoptosis.[2][8] This prolonged mitotic arrest leads to the activation of the caspase cascade, including the cleavage of caspase-3 and PARP, ultimately executing programmed cell death.[9]

Caption: Signaling pathway of this compound leading to G2-M arrest and apoptosis.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. mct.aacrjournals.org [mct.aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]

- 7. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for SKLB-23bb In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKLB-23bb is a potent and orally bioavailable selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant anti-tumor activity in preclinical studies.[1][2][3] In addition to its HDAC6 inhibitory function, this compound also acts as a microtubule-disrupting agent by binding to the colchicine site of β-tubulin.[1][2] This dual mechanism of action, inhibiting HDAC6 and disrupting microtubule polymerization, leads to cell cycle arrest at the G2-M phase and induces apoptosis in cancer cells.[1][2] These characteristics make this compound a promising candidate for cancer therapy.

This document provides detailed protocols for assessing the in vitro effects of this compound on cell viability using three common assays: the MTT, Sulforhodamine B (SRB), and CellTiter-Glo® Luminescent Cell Viability Assays.

Mechanism of Action Overview

This compound exhibits a dual mechanism of action that contributes to its potent anti-cancer effects:

-

HDAC6 Inhibition: this compound is a selective inhibitor of HDAC6 with an IC50 of 17 nM.[4] It shows 25-fold and 200-fold selectivity for HDAC6 over HDAC1 and HDAC8, respectively.[4]

-

Microtubule Disruption: Independent of its HDAC6 inhibition, this compound binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization.[1][2] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis.

This dual-targeting capability allows this compound to be effective against a broad range of solid and hematologic tumor cell lines.[1][2]

Data Presentation

The following table summarizes the reported in vitro anti-proliferative activity of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A375 | Human Malignant Melanoma | 50 | [3] |

| HeLa | Human Cervical Cancer | 49 | [3] |

| HCT116 | Human Colorectal Carcinoma | 14 - 104 | [3] |

| MV4-11 | Acute Myeloid Leukemia | 14 - 104 | [3] |

| Romas | B-cell Lymphoma | 14 - 104 | [3] |

Experimental Protocols

Three standard protocols for assessing cell viability are detailed below. The choice of assay may depend on the cell type, equipment availability, and specific experimental goals.

MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the no-cell control. Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cell mass.[5][6]

Materials:

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

SRB solution (0.057% w/v in 1% acetic acid)

-

1% acetic acid

-

10 mM Tris base solution (pH 10.5)

-

96-well plates

-

Multichannel pipette

-

Microplate reader (absorbance at 510 nm)

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Cell Fixation: After the treatment incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[7]

-

Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air dry completely.[7]

-

SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[7]

-